molecular formula C6H9N3O B12217055 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B12217055
M. Wt: 139.16 g/mol
InChI Key: ATFSESSLTKRXKN-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrrolidine ring fused to an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory synthesis for large-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated derivatives .

Scientific Research Applications

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Oxadiazole: A five-membered ring containing nitrogen and oxygen atoms.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

3-(Pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and oxadiazole. This fusion enhances its biological activity and makes it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C6H9N3O/c1-2-5(7-3-1)6-8-4-10-9-6/h4-5,7H,1-3H2

InChI Key

ATFSESSLTKRXKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NOC=N2

Origin of Product

United States

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